REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[C:9](Cl)[CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:13]([O:15]CC)=O)[N:6]2[CH3:12].[CH3:18][NH2:19].CO>>[CH3:18][NH:19][C:13]([C:5]1[N:6]([CH3:12])[C:7]2[C:3]([CH:4]=1)=[CH:2][CH:10]=[CH:9][CH:8]=2)=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C=C(N(C2=CC(=C1)Cl)C)C(=O)OCC
|
Name
|
CH3NH2 CH3OH
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CN.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A homogeneous solution formed within 2.5 hr
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
a solid precipitated
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to RT
|
Type
|
ADDITION
|
Details
|
poured into H2O (40 mL)
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated on the rotavap
|
Type
|
CUSTOM
|
Details
|
to remove the methanol
|
Type
|
FILTRATION
|
Details
|
the solid was collected by suction filtration
|
Type
|
WASH
|
Details
|
This was washed with plenty of H2O
|
Type
|
CUSTOM
|
Details
|
dried in high vacuum at 45-50° C.
|
Reaction Time |
17.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C=1N(C2=CC=CC=C2C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.99 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |